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Executive Summary

ladademstat (ORY-1001) is an orally bioavailable, first-in-class small molecule that acts as a
potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic
enzyme implicated in the pathogenesis of various cancers.[1][2][3] This technical guide
provides a comprehensive overview of the pharmacology and toxicology of iadademstat,
summarizing key preclinical and clinical findings. It is intended to serve as a resource for
researchers, scientists, and professionals involved in drug development.

Introduction to ladademstat

ladademstat is a novel investigational drug developed by Oryzon Genomics.[4] It is currently
being evaluated in clinical trials for the treatment of both hematological malignancies and solid
tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[5][6] The
drug has received Orphan Drug designation from the FDA for acute leukemia and small cell
lung cancer.[4]

Pharmacology
Mechanism of Action

ladademstat exerts its therapeutic effects through a dual mechanism of action targeting LSD1.:
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o Catalytic Inhibition: It forms a covalent, irreversible bond with the flavin adenine dinucleotide
(FAD) cofactor in the catalytic center of LSD1.[3][4][7] This action blocks the demethylase
activity of LSD1, which normally removes methyl groups from histone H3 at lysine 4 (H3K4)
and lysine 9 (H3K9).[1] Inhibition of LSD1 leads to increased H3K4 methylation, resulting in
the enhanced expression of tumor suppressor genes.[1]

» Disruption of Scaffolding Function: ladademstat binding to LSD1 induces a steric hindrance
effect.[4][7] This disrupts the scaffolding function of LSD1 in forming oncogenic protein
complexes.[3][4][7] For instance, it impairs the interaction between LSD1 and GFI-1 in
leukemia, and between LSD1 and INSML1 in SCLC, leading to the differentiation of cancer
cells.[7]

This dual mechanism ultimately promotes the differentiation of malignant cells and reduces
their proliferative capacity.[7][8]
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Figure 1: Mechanism of action of ladademstat in the cell nucleus.

Pharmacokinetics

ladademstat is orally bioavailable and exhibits approximately linear pharmacokinetics.[9] Key
pharmacokinetic parameters from a Phase | study in patients with relapsed/refractory AML are

summarized below.
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Parameter Value Reference

Time to Maximum
' 4-8 hours post-dose [°]
Concentration (Tmax)

Half-life (t1/2) 40-100 hours [9]

) ] Approximately 3-6 after
Accumulation Ratio i 9]
repeated dosing

o Approximately 200 times total
Volume of Distribution [9]
body water

Preclinical Studies

Preclinical studies have demonstrated the potent anti-leukemic activity of iadademstat both in
vitro and in vivo.

In Vitro Activity

» ladademstat induces differentiation of AML cells at low nanomolar concentrations (< 1 nM).
[10]

e It inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer
(H1299 and A549) at concentrations of 80-160 uM, where it also induces apoptosis and cell
cycle arrest at the G1 phase.[2]

 In breast cancer cell lines dependent on SOX2, iadademstat blocks cancer stem cell-driven

mammosphere formation.[11]

In Vivo Activity

 In rodent leukemia xenograft models, the induction of differentiation biomarkers by
iadademstat correlates with a reduction in tumor growth.[10]

 In a glioblastoma xenograft mouse model, iadademstat administered at 400 ug/kg orally
every 7 days for 28 days inhibited tumor growth and increased survival rates.[2]
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» Preclinical studies in baboons showed that a single dose of iadademstat significantly
increased fetal hemoglobin levels, suggesting its potential for treating sickle cell disease.[12]

Clinical Development

ladademstat is being investigated in multiple clinical trials for various cancers, both as a
monotherapy and in combination with other agents.

Tadademstat Clinical Trial Workflow

Patient Screenin g
(AML, SCLC, etc.)

> Data Analysis ~ //

(Safety, PK/PD) Efficacy Evaluation
)

(ORR, CR, etc.

Click to download full resolution via product page

Figure 2: Generalized workflow of ladademstat clinical trials.

Hematological Malighancies

A significant portion of iadademstat's clinical development has focused on acute myeloid
leukemia (AML).
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ladademstat has also shown promise in the treatment of solid tumors, particularly small cell
lung cancer (SCLC).

Trial Name / Patient Treatment L

. . Key Findings Reference
Phase Population Regimen

o ) Preliminary

] Combination with

CLEPSIDRA Second-line ) ) results showed a
platinum/etoposi o [31[7]

(Phase lla) SCLC 75% objective

de
response rate.

Combination with

immune

First-line ) Ongoing trial to
Phase /11 (NCI- ] checkpoint

extensive-stage o evaluate safety [17][18]
sponsored) inhibitors ]

SCLC and efficacy.

(atezolizumab or

durvalumab)

Toxicology and Safety Profile

ladademstat has been generally well-tolerated in clinical trials, with a manageable safety
profile.

Adverse Events

The most common adverse events observed in clinical trials are consistent with those expected
in the patient populations being treated and include:[9][10][19]

e Myelosuppression (thrombocytopenia, neutropenia)

« Infections

o Gastrointestinal symptoms (diarrhea, anorexia, dysgeusia)
o Fatigue/Asthenia

e Musculoskeletal pain
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e Mucositis

Thrombocytopenia is a frequent and anticipated on-target effect of LSD1 inhibition.[10]

Serious Adverse Events

In the Phase | dose-escalation study, serious adverse events possibly related to iadademstat
were observed at the highest dose of 220 ug/m2/d.[19] The recommended dose for subsequent
studies was established at 140 pg/m2/d.[19] Drug-related serious adverse events have been
infrequent in combination studies.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research
findings.

Phase | Dose-Escalation Trial in R/IR AML (EudraCT No.:
2013-002447-29)

o Study Design: A non-randomized, open-label, dose-escalation (DE) and extension-cohort
(EC) trial.[10][20]

o Patient Population: Patients with relapsed or refractory AML.[10]

o Treatment: ladademstat administered orally on days 1 to 5 of each week in 28-day cycles.
Doses ranged from 5 to 220 pg/m2/d in the DE phase. The EC was treated at the
recommended dose of 140 pg/m?/d.[13][20]

o Primary Objectives: To assess the safety and tolerability of iadademstat.[10]

o Secondary Objectives: To study the pharmacokinetics (PK), pharmacodynamics (PD), and
preliminary efficacy.[10]

o Assessments: Safety was monitored through the recording of adverse events. PK was
assessed by measuring plasma drug concentrations. PD was evaluated through the analysis
of differentiation biomarkers. Efficacy was determined by assessing blast counts and bone
marrow responses.[13][20]
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Mammosphere Formation Assay for Breast Cancer Stem
Cells

e Cell Culture: Breast cancer cell lines are cultured in non-adherent, serum-free medium
supplemented with growth factors to promote the formation of mammospheres, which are
enriched in cancer stem cells.[11]

o Treatment: Graded concentrations of iadademstat are added to the culture medium.[11]

o Endpoint: The number and size of mammospheres are quantified after a defined incubation
period to assess the inhibitory effect of iadademstat on cancer stem cell self-renewal.[11]

e Molecular Analysis: Changes in the expression of stemness-associated genes, such as
SOX2, can be measured using techniques like quantitative PCR or reporter assays.[11]

Conclusion

ladademstat is a promising epigenetic drug with a unique dual mechanism of action against
LSD1. It has demonstrated a favorable safety profile and encouraging clinical activity in both
hematological malignancies and solid tumors. Ongoing and future clinical trials will further
delineate its therapeutic potential and optimal use in combination with other anti-cancer agents.
The data presented in this guide underscore the importance of continued research into
iadademstat as a novel therapeutic option for patients with difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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